molecular formula C7H4N4 B1441239 1H-Benzotriazole-7-carbonitrile CAS No. 245096-17-7

1H-Benzotriazole-7-carbonitrile

Cat. No.: B1441239
CAS No.: 245096-17-7
M. Wt: 144.13 g/mol
InChI Key: FAQRJJNCVJYQES-UHFFFAOYSA-N
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Description

1H-Benzotriazole-7-carbonitrile is a versatile chemical compound known for its unique properties and wide range of applications. It is a derivative of benzotriazole, a heterocyclic compound that has been extensively studied for its synthetic utility and biological activities. The compound is characterized by the presence of a nitrile group (-CN) attached to the benzotriazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

1H-Benzotriazole-7-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of benzotriazole with cyanogen bromide in the presence of a base. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the product is isolated through crystallization or chromatography .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods leverage the high reactivity of benzotriazole derivatives and the stability of the nitrile group to produce large quantities of this compound efficiently .

Chemical Reactions Analysis

1H-Benzotriazole-7-carbonitrile undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzotriazole derivatives .

Scientific Research Applications

1H-Benzotriazole-7-carbonitrile has found extensive use in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-7-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the benzotriazole ring can engage in π-π stacking interactions and hydrogen bonding, allowing the compound to bind to enzymes and receptors with high affinity .

Comparison with Similar Compounds

1H-Benzotriazole-7-carbonitrile can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2H-benzotriazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQRJJNCVJYQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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